molecular formula C28H20N2O5S B2980047 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile CAS No. 1322224-79-2

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile

Cat. No.: B2980047
CAS No.: 1322224-79-2
M. Wt: 496.54
InChI Key: BKLJFFFBASQLOB-SRZZPIQSSA-N
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Description

(E)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile is a structurally complex acrylonitrile derivative characterized by a thiazole core substituted with a benzo[d][1,3]dioxol group and a methoxy- and phenoxy-substituted phenylacrylonitrile moiety. This compound belongs to a broader class of acrylonitrile derivatives known for their diverse applications in materials science, photophysics, and medicinal chemistry due to their tunable electronic properties and reactivity .

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O5S/c1-32-26-12-18(7-9-24(26)33-15-23(31)19-5-3-2-4-6-19)11-21(14-29)28-30-22(16-36-28)20-8-10-25-27(13-20)35-17-34-25/h2-13,16H,15,17H2,1H3/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJFFFBASQLOB-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)OCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl)acrylonitrile is a complex organic compound characterized by its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile functional group. This combination of elements suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Structural Characteristics

The molecular formula for the compound is C19H16N4O4SC_{19}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 392.39 g/mol. The compound's structure can be broken down into key functional groups:

Functional Group Description
Thiazole Ring Contributes to biological activity through electron-donating properties.
Benzo[d][1,3]dioxole Moiety Enhances lipophilicity and potential for interaction with biological targets.
Acrylonitrile Group Imparts reactivity and potential for forming derivatives with improved pharmacological profiles.

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of thiazole and acrylonitrile have shown promising results against various cancer cell lines. A study reported that thiazole-based compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines, suggesting their potential as effective anticancer agents .

Antimicrobial Activity

Compounds analogous to this compound have been evaluated for antimicrobial properties. In vitro studies have shown that certain thiazole derivatives exhibit significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.18 to 0.62 μg/mL .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary docking studies suggest that it may interact with specific enzymes and receptors involved in cellular signaling pathways. For example, the thiazole ring has been implicated in binding to active sites of enzymes such as acetylcholinesterase (AChE), potentially leading to inhibition of cholinergic signaling .

Case Studies

  • Anticancer Activity in MCF Cell Lines : A recent study demonstrated that a related thiazole compound significantly induced apoptosis in MCF7 breast cancer cells, with flow cytometry confirming increased cell death at concentrations as low as 10 μM .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of thiazole derivatives against Staphylococcus aureus, showing an MIC of 0.25 μg/mL for one derivative, indicating strong antibacterial properties .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including multi-step reactions involving key intermediates derived from commercially available starting materials. The complexity of its synthesis suggests that various derivatives could be explored to enhance biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Electron-donating groups (e.g., methoxy, dimethylamino) enhance conjugation and redshift UV-Vis absorption, while electron-withdrawing groups (e.g., nitro, chloro) improve oxidative stability .
  • Stereochemistry : The (E)-configuration in the target compound maximizes conjugation across the acrylonitrile bridge, contrasting with (Z)-isomers, which exhibit steric hindrance and reduced planarity .

Photophysical and Electronic Properties

  • Fluorescence Tuning: Acrylonitrile derivatives with planar structures (e.g., target compound) exhibit strong blue emission (λₑₘ ≈ 450 nm) in polymer matrices like PVK. Substituted phenyl groups induce redshift; for example, 4-dimethylaminophenyl shifts emission to ~500 nm .
  • Solid-State Behavior : Crystallographic studies of isostructural analogues (e.g., ) reveal triclinic symmetry (P̄1) and near-planar conformations, critical for charge transport in optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing acrylonitrile derivatives with thiazole and benzodioxole moieties?

  • Methodology : A common approach involves condensation reactions between substituted aromatic aldehydes and active methylene precursors. For example, thiazole intermediates can be synthesized via cyclization of thiourea derivatives with α-halo ketones. The benzodioxole fragment is typically introduced through nucleophilic substitution or Suzuki coupling. Ethanol or DMF is often used as a solvent under reflux, with glacial acetic acid as a catalyst .
  • Key Steps :

  • Formation of the thiazole core via cyclization (e.g., using chloroacetyl chloride and thiourea derivatives) .
  • Condensation with acrylonitrile precursors (e.g., Knoevenagel reaction under basic conditions) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Elemental Analysis : Verify C, H, N, S content (e.g., deviations ≤0.4% indicate purity) .
  • Chromatography : Use silica gel column chromatography (hexane/EtOAc gradients) or HPLC for separation .
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., nitrile stretch ~2200 cm⁻¹) and ¹³C NMR (peaks for benzodioxole, thiazole, and acrylonitrile carbons) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s electron-deficient acrylonitrile group for binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example, a central composite design can identify optimal reflux time and acetic acid concentration .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation) .
  • Kinetic Studies : Monitor reaction progress using in-situ IR or HPLC to identify rate-limiting steps .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) .
  • Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophores .
  • Solubility Correction : Account for DMSO/vehicle effects using controls with matched solvent concentrations .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR) or DNA .
  • QSAR Models : Corrogate substituent electronegativity (e.g., Hammett constants) with IC₅₀ values to design potent analogs .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

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